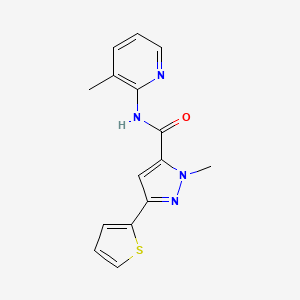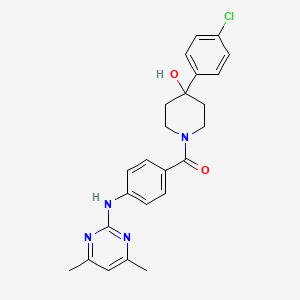![molecular formula C19H21N5O3S B10989700 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10989700.png)
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazinane ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Thiazinane Ring: : The thiazinane ring can be synthesized by reacting a suitable sulfonamide with a halogenated benzene derivative under basic conditions. For example, the reaction of benzenesulfonamide with 1,2-dichlorobenzene in the presence of a base such as sodium hydroxide can yield the desired thiazinane ring .
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound. For example, the reaction of hydrazine hydrate with 1-methyl-2-pyrrolidinone can yield the desired pyrazole ring .
-
Coupling of the Rings: : The final step involves coupling the thiazinane and pyrazole rings with a suitable carboxamide derivative. This can be achieved by reacting the thiazinane derivative with the pyrazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding sulfoxides or sulfones .
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
-
Organic Synthesis: : The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
-
Materials Science: : The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
-
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanesulfonamide: : This compound shares the thiazinane ring but differs in the substituents on the phenyl ring and the presence of a methanesulfonamide group.
-
1-[4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl]azepane: : This compound also contains the thiazinane ring but features a benzoyl group and an azepane ring.
-
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide: : This compound includes the thiazinane ring and a benzenesulfonamide group, with additional hydroxytetrahydropyran substituents.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O3S/c1-22-19(23-10-2-3-11-23)17(14-20-22)18(25)21-15-6-8-16(9-7-15)24-12-4-5-13-28(24,26)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,21,25) |
InChI Key |
PUPKJYPFOQZZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)acetamide](/img/structure/B10989618.png)
![methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate](/img/structure/B10989637.png)
![2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10989643.png)
![N-[(4-bromo-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B10989648.png)
![3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B10989651.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10989653.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10989661.png)
![1-(6-chloropyridazin-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B10989663.png)
![4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide](/img/structure/B10989668.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10989673.png)

![2'-cyclopentyl-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10989680.png)

![ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B10989694.png)
